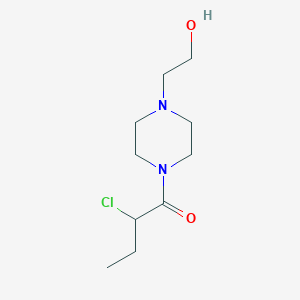![molecular formula C13H22N2O2 B1479005 azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone CAS No. 2098116-12-0](/img/structure/B1479005.png)
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone, commonly known as AOM, is a synthetic compound that has been studied for its potential application in a variety of scientific research fields. AOM is a small molecule that is composed of an azetidin-3-yl group and an octahydrobenzo[e][1,4]oxazepin-1(5H)-yl group. AOM has been studied as a potential therapeutic agent, as well as a research tool, due to its unique structural characteristics and potential applications.
Aplicaciones Científicas De Investigación
AOM has been studied for its potential application in a variety of scientific research fields. It has been studied as a potential therapeutic agent for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, AOM has been studied as a research tool for its ability to modulate gene expression, as well as for its ability to interact with a variety of enzymes and receptors.
Mecanismo De Acción
AOM has been studied for its ability to interact with a variety of enzymes and receptors. It has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A. In addition, AOM has been found to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
AOM has been studied for its potential biochemical and physiological effects. Studies have found that AOM has the potential to modulate gene expression and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, AOM has been found to interact with the cannabinoid receptors CB1 and CB2, as well as with the serotonin receptor 5-HT1A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AOM has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, AOM is stable and can be stored for long periods of time without degradation. However, AOM is not suitable for use in in vivo experiments due to its potential toxicity.
Direcciones Futuras
The potential applications of AOM are still being explored. Future research could focus on developing AOM-based therapies for a variety of diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, future studies could focus on the development of AOM-based research tools for the modulation of gene expression and the inhibition of enzyme activity. Finally, further studies could focus on the potential biochemical and physiological effects of AOM, as well as its potential toxicity in in vivo experiments.
Propiedades
IUPAC Name |
3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-7-14-8-11)15-5-6-17-9-10-3-1-2-4-12(10)15/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHNDLRTMWSZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-prolyloctahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478922.png)
![5-(methylglycyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478923.png)
![octahydro-1H-cyclopenta[e][1,4]oxazepin-1-amine](/img/structure/B1478924.png)

![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478929.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478931.png)
![(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478938.png)
![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![1-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478941.png)
![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)
![2-Azido-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478943.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)